N'-aminocarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodextrin . Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. They are widely recognized for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the degradation of starch into linear dextrins, which are then cyclized to form cyclodextrins. The reaction conditions include maintaining an optimal temperature and pH for enzyme activity, usually around 60°C and pH 5-6 .
Industrial Production Methods
Industrial production of cyclodextrins involves the use of bioreactors where starch is enzymatically converted to cyclodextrins. The process is optimized for large-scale production by controlling parameters such as substrate concentration, enzyme dosage, and reaction time. The resulting cyclodextrins are then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions are cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities. These derivatives are used in various applications, including pharmaceuticals and food industries .
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of therapeutic agents.
Medicine: Utilized in formulations to increase the efficacy and stability of drugs.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic compounds, while the hydrophilic exterior interacts with the aqueous environment. This mechanism enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclodextrins include other cyclic oligosaccharides such as:
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Uniqueness
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. This property is not as pronounced in other cyclic oligosaccharides, making cyclodextrins particularly valuable in enhancing the solubility and stability of hydrophobic compounds .
Properties
IUPAC Name |
N'-aminocarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIZMBXBAOCCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NN)(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.